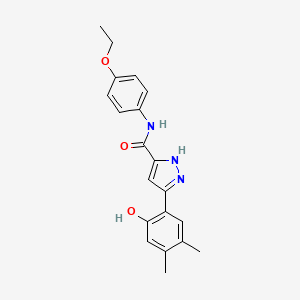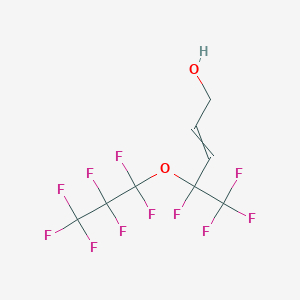![molecular formula C18H20N2O3 B14871722 3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)
3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with an isothiocyanate derivative under microwave dielectric heating . The reaction conditions often include the use of a solvent such as ethylene glycol and a catalyst like 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as employing biocompatible ionic liquid catalysts and green solvents, is emphasized to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. This is possibly due to the presence of a toxophoric moiety within its structure . The exact molecular pathways involved are still under investigation, but it is believed to interfere with key enzymes and proteins involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring instead of a chromene ring, resulting in different chemical properties and applications.
Uniqueness
3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-butyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C18H20N2O3/c1-4-5-10-20-16(11(2)3)19-17-14(18(20)22)15(21)12-8-6-7-9-13(12)23-17/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
LXFSCCZJCHIFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C1C(C)C)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


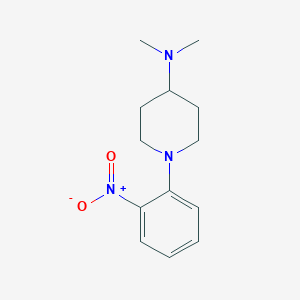
![N-acetyl-S-[1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-oxopropyl]cysteine](/img/structure/B14871648.png)
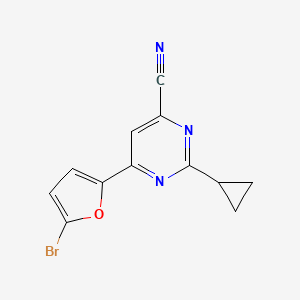
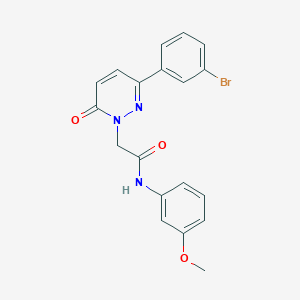
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
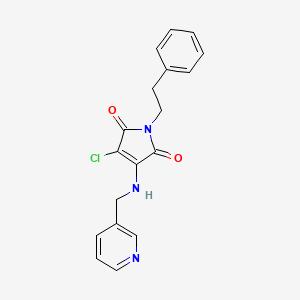
![N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14871686.png)
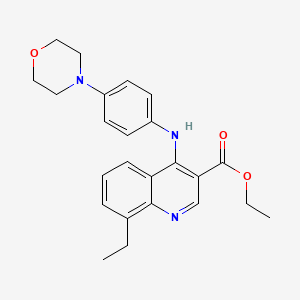
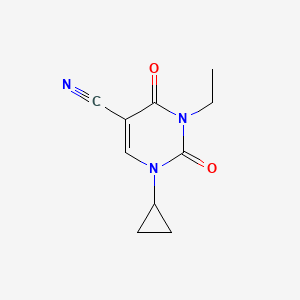
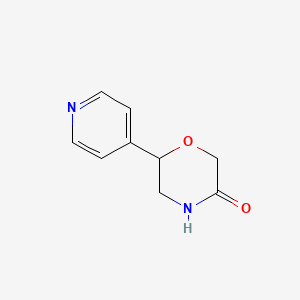
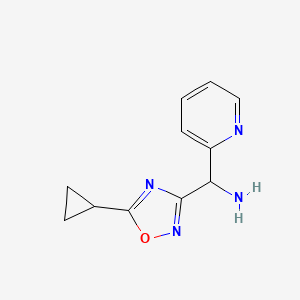
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B14871704.png)
